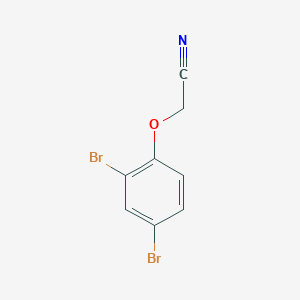

2-(2,4-Dibromophenoxy)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dibromophenoxy)acetonitrile is an organic compound with the molecular formula C8H5Br2NO and a molecular weight of 290.94 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenoxy)acetonitrile typically involves the reaction of 2,4-dibromophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dibromophenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic substitution: Products include substituted phenoxyacetonitriles.

Oxidation: Products include phenoxyacetic acids.

Reduction: Products include phenoxyethylamines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Precursor in Organic Synthesis: 2-(2,4-Dibromophenoxy)acetonitrile serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction processes.

- Analytical Chemistry: The compound is used in reversed-phase liquid chromatography as a stationary phase component due to its unique halogen recognition properties .

2. Biology:

- Biological Activity Studies: Research has indicated that this compound exhibits potential antibacterial and nematicidal activities. Studies have shown that it can effectively inhibit the growth of certain bacterial strains and nematodes .

- Structure-Activity Relationship (SAR): The position and type of substituents on the phenyl ring significantly influence the biological activity of this compound. Variations in halogen substitutions can enhance or diminish antibacterial effects.

3. Agriculture:

- Nematicidal Applications: The compound has demonstrated promising results against nematodes such as Meloidogyne incognita. In tests, concentrations of 500 μg/mL resulted in 100% mortality after 24 hours, indicating its potential as an agricultural pest control agent.

Antibacterial Evaluation

A study focusing on various derivatives of N-phenylacetamide highlighted the superior activity of those containing dibromophenoxy groups when compared to traditional antibacterial agents. The presence of bromine atoms was found to enhance the compound's interaction with bacterial targets, leading to increased efficacy against resistant strains.

Nematicidal Tests

Research conducted on the nematicidal properties of this compound showed that it could effectively control nematode populations in agricultural settings. This presents a viable alternative to conventional chemical pesticides, contributing to sustainable agricultural practices .

| Activity Type | Target Organism | Concentration (μg/mL) | Mortality Rate (%) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 100 | 75 |

| Enterococcus faecalis | 100 | 70 | |

| Nematicidal | Meloidogyne incognita | 500 | 100 |

| 100 | 53.2 |

Table 2: Structure-Activity Relationship Observations

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Fluorine | Para | Enhanced |

| Chlorine | Meta | Moderate |

| Bromine | Ortho | Diminished |

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dibromophenoxy)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Dichlorophenoxy)acetonitrile

- 2-(2,4-Difluorophenoxy)acetonitrile

- 2-(2,4-Diiodophenoxy)acetonitrile

Uniqueness

2-(2,4-Dibromophenoxy)acetonitrile is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens .

Actividad Biológica

2-(2,4-Dibromophenoxy)acetonitrile is a compound that has garnered attention for its biological activity, particularly its antibacterial properties. This article delves into the research findings surrounding this compound, focusing on its efficacy against various bacterial strains, including drug-resistant variants.

Chemical Structure and Properties

The chemical structure of this compound features a dibromophenoxy group attached to an acetonitrile moiety. This configuration is believed to contribute to its biological activity, particularly in inhibiting bacterial growth.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial activity, especially against Gram-positive bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

In Vitro Studies

A comprehensive study reported that this compound was tested against 57 bacterial strains. The results indicated a broad-spectrum activity with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics such as linezolid. The compound did not show cross-resistance with commonly used antibiotics, suggesting its potential as a novel therapeutic agent for treating resistant infections .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| S. aureus (ATCC 29213) | 17 | 8 |

| S. aureus (ATCC 25923) | 21 | 4 |

| E. faecalis (ATCC 29212) | 23 | 16 |

| E. faecium (BM4107) | 19 | 32 |

| E. faecium (BM4147) | 21 | 16 |

The antibacterial mechanism of action for this compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This compound's ability to act on resistant strains without cross-resistance with existing antibiotics highlights its potential utility in overcoming antibiotic resistance challenges.

Case Studies

A notable case study involved the isolation of the compound from marine sponge Dysidea granulosa. The study found that the compound exhibited significant antibacterial activity against multiple strains of MRSA and VRE. The extract from this marine source was fractionated to identify the active components, confirming that the dibromophenoxy structure was crucial for its antibacterial properties .

Toxicity and Safety Profile

While the antibacterial efficacy is promising, understanding the toxicity profile of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate low cytotoxicity against human cell lines; however, further toxicological assessments are necessary to ensure safety in clinical applications.

Propiedades

IUPAC Name |

2-(2,4-dibromophenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGQSEACKIAASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.